molecular formula C21H21N5O3 B2869643 7-(2,3-dimethoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 443329-67-7

7-(2,3-dimethoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No. B2869643
CAS RN: 443329-67-7
M. Wt: 391.431
InChI Key: ABUYXFGRYFAUTQ-UHFFFAOYSA-N
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Description

The compound is a derivative of the [1,2,4]triazolo[1,5-a]pyrimidine class . Compounds in this class have been found to coordinate to metal ions in different ways and have been evaluated as antimicrobial agents .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized through one-step procedures involving reactions of 3,5-diamino-1,2,4-triazole with variously substituted 1-aryl-1,3-butanediones and 1-aryl-2-buten-1-ones .


Molecular Structure Analysis

The molecular structure of similar compounds has been determined through single-crystal X-ray diffraction measurements . The structure is often characterized by the fusion of a pyrimidine ring with a 1,2,4-triazole ring .

Scientific Research Applications

Synthesis and Characterization

The compound 7-(2,3-dimethoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide represents a class of triazolopyrimidines synthesized using the Biginelli protocol, which involves the reaction of 4-(benzyloxy)-3-methoxybenzaldehyde, N-(substituted phenyl)-3-oxobutanamide, and 2H-1,2,4-triazol-3-amine. This synthesis process, characterized by IR, NMR, and mass spectroscopic techniques, aims to explore the antimicrobial and antioxidant activities of these compounds (Gilava et al., 2020).

Antimicrobial Activity

Research into the antimicrobial efficacy of triazolopyrimidines, including derivatives similar to this compound, has shown promising results. These compounds have been synthesized through various chemical reactions and evaluated for their potential against microbial threats. The structural diversity of these molecules allows for the exploration of their use in combating resistant bacterial and fungal strains, highlighting the importance of this chemical class in the development of new antimicrobial agents (Chauhan & Ram, 2019).

Antioxidant Properties

The exploration of the antioxidant properties of triazolopyrimidines underscores the potential therapeutic applications of these compounds in mitigating oxidative stress-related conditions. The synthesis and characterization of these molecules lay the groundwork for further studies aimed at harnessing their ability to neutralize free radicals, thereby contributing to the prevention and treatment of diseases associated with oxidative damage (Gilava et al., 2020).

Supramolecular Chemistry

The study of triazolopyrimidines extends into the realm of supramolecular chemistry, where these compounds are investigated for their ability to form complex structures through non-covalent interactions. The understanding of these interactions is crucial for the development of novel materials and nanotechnology applications, showcasing the versatility of triazolopyrimidines in scientific research beyond their biological activities (Fonari et al., 2004).

Future Directions

The development of new, more effective and environment-friendly antimicrobial agents remains an extremely pressing task facing agricultural chemists . Compounds in the [1,2,4]triazolo[1,5-a]pyrimidine class could potentially be further explored for their antimicrobial properties .

properties

IUPAC Name

7-(2,3-dimethoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O3/c1-13-17(20(27)25-14-8-5-4-6-9-14)18(26-21(24-13)22-12-23-26)15-10-7-11-16(28-2)19(15)29-3/h4-12,18H,1-3H3,(H,25,27)(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABUYXFGRYFAUTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=C(C(=CC=C3)OC)OC)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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